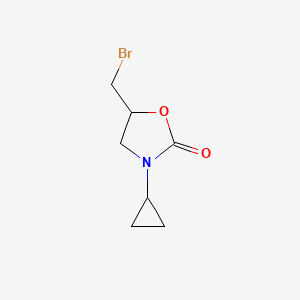

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

5-(bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJVXHIYPVCLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(OC2=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Preparation

The synthesis begins with the preparation of a bromomethyl-substituted epoxide, such as 2-(bromomethyl)oxirane. Epoxides are typically synthesized via the Prilezhaev oxidation of alkenes using peracids or through nucleophilic ring-opening reactions of halohydrins. For instance, treating allyl bromide with m-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide. Alternatively, glycidyl bromide (2,3-epoxypropyl bromide) serves as a readily available starting material for this route.

Amine-Epoxide Coupling

Cyclopropylamine reacts with the epoxide in a nucleophilic ring-opening reaction. The amine preferentially attacks the less substituted carbon of the epoxide, forming a β-amino alcohol intermediate. For example, glycidyl bromide reacts with cyclopropylamine to produce 1-cyclopropylamino-3-bromo-2-propanol. This step is often conducted in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile at 0–25°C, achieving yields of 70–85%.

Oxazolidinone Cyclization

The β-amino alcohol undergoes cyclization with a carbonylating agent to form the oxazolidinone core. Phosgene (COCl₂) or triphosgene in dichloromethane at −10°C facilitates this step, yielding 5-(hydroxymethyl)-3-cyclopropyl-1,3-oxazolidin-2-one. Subsequent bromination of the hydroxymethyl group completes the synthesis (see Section 3).

Bromination of Hydroxymethyl Precursor

Synthesis of Hydroxymethyl Intermediate

The hydroxymethyl intermediate is synthesized via the epoxide-amine route (Section 1) or through alternative methods. For example, reacting cyclopropylamine with glycidol (2,3-epoxy-1-propanol) produces 1-cyclopropylamino-3-hydroxy-2-propanol, which cyclizes with phosgene to form the hydroxymethyl oxazolidinone.

Bromination Methods

The hydroxymethyl group is brominated using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in diethyl ether. Treating 5-(hydroxymethyl)-3-cyclopropyl-1,3-oxazolidin-2-one with PBr₃ at 0°C for 2–4 hours achieves near-quantitative conversion to the bromomethyl derivative. Alternatively, the Appel reaction (CBr₄, PPh₃) offers a milder approach, minimizing side reactions.

| Bromination Method | Reagents | Conditions | Yield |

|---|---|---|---|

| PBr₃ | PBr₃, Et₂O | 0°C, 2–4 h | 90–95% |

| HBr | 48% HBr, reflux | 12 h | 70–80% |

| Appel Reaction | CBr₄, PPh₃, CH₂Cl₂ | RT, 6 h | 85–90% |

Alternative Methods

Radical Bromination of Methyl Precursor

A methyl-substituted oxazolidinone precursor undergoes radical bromination using N-bromosuccinimide (NBS) under UV light. For example, 5-methyl-3-cyclopropyl-1,3-oxazolidin-2-one reacts with NBS in CCl₄, producing the bromomethyl derivative via a chain mechanism. This method is less favored due to competing side reactions, such as allylic bromination.

Cyclopropanation Post-Oxazolidinone Formation

In this route, a pre-formed oxazolidinone with a vinyl substituent undergoes cyclopropanation. The Simmons-Smith reaction (Zn/Cu, CH₂I₂) introduces the cyclopropyl group, followed by bromomethylation. However, this approach is synthetically cumbersome and rarely employed.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations |

|---|---|---|

| Epoxide-Amine | High yield, scalable | Requires hazardous phosgene |

| Hydroxymethyl Bromination | Selective, mild conditions | Multi-step synthesis |

| Radical Bromination | Direct functionalization | Low regioselectivity |

The epoxide-amine route (Section 1) remains the most efficient, balancing yield and practicality. Bromination of the hydroxymethyl intermediate (Section 2) offers superior selectivity, making it ideal for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of different cyclic or acyclic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-(Azidomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This can lead to the modification of these molecules, potentially altering their function and activity. The cyclopropyl and oxazolidinone rings may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one and related oxazolidinone derivatives are summarized below:

Table 1: Comparative Analysis of Bromomethyl Oxazolidinone Derivatives

Key Structural and Functional Differences

Substituent Effects: Electron-Donating Groups: The 4-methoxyphenyl substituent (C₁₂H₁₂BrNO₃) enhances electron density on the aromatic ring, favoring electrophilic aromatic substitution . Electron-Withdrawing Groups: The 4-fluorophenyl analog (C₁₀H₉BrFNO₂) increases electrophilicity at the bromomethyl site, accelerating nucleophilic substitution . Steric Effects: Bulky groups like tert-butyl (C₈H₁₄BrNO₂) hinder reactivity due to steric shielding, whereas the cyclopropyl group (C₇H₁₀BrNO₂) balances moderate bulk with ring strain, enabling selective reactions .

Biological Relevance: While 3-tert-butyl and 3-phenyl derivatives lack reported bioactivity, oxazolidinones with aminoethyl substituents (e.g., compound 7a in ) exhibit antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) . The cyclopropyl variant’s bioactivity remains unexplored.

Synthetic Utility: Bromomethyl oxazolidinones are pivotal in TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions. For example, 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone () reacts with carbonyl compounds to form complex heterocycles . The cyclopropyl analog’s strained ring may facilitate unique cycloaddition or ring-opening reactions.

Safety and Handling: The phenyl derivative (C₁₀H₁₀BrNO₂) has a documented safety profile under UN GHS guidelines, requiring precautions for inhalation and skin contact . Similar hazards are expected for the cyclopropyl variant due to the reactive bromomethyl group.

Biological Activity

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, known for its significant biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one is C₇H₈BrN₃O, with a molecular weight of approximately 222.08 g/mol. The presence of a bromomethyl group at the 5-position and a cyclopropyl substituent at the 3-position contributes to its unique chemical reactivity and biological properties. The oxazolidinone ring structure is crucial for its interaction with biological targets.

The biological activity of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one primarily involves:

- Electrophilic Reactivity : The bromomethyl group acts as an electrophile, allowing the compound to react with nucleophilic sites in proteins and nucleic acids. This interaction can modify these biomolecules, potentially altering their function.

- Inhibition of Protein Synthesis : Compounds in the oxazolidinone class are known to inhibit bacterial protein synthesis by binding to the ribosomal subunit. This mechanism is particularly effective against Gram-positive bacteria.

Antimicrobial Properties

Research indicates that derivatives of oxazolidinones exhibit potent antibacterial activity. The specific activity of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one against various pathogens has been documented:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory (MIC < 4 μg/mL) | |

| Enterococcus faecalis | Moderate (MIC ~ 8 μg/mL) | |

| Streptococcus pneumoniae | Effective (MIC < 2 μg/mL) |

These findings suggest that the compound could be a promising candidate for further development as an antibacterial agent.

Case Studies

- In Vivo Efficacy : In a study assessing the efficacy of oxazolidinone derivatives in animal models, 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one demonstrated significant reductions in bacterial load in infected tissues compared to control groups .

- Pharmacokinetics : A pharmacokinetic study revealed that compounds similar to 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one exhibited favorable absorption characteristics with good oral bioavailability. For instance, related compounds showed C_max values ranging from 14.4 μM to 488.3 ng/mL following oral administration .

Comparative Analysis with Related Compounds

To understand the unique properties of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one, a comparison with other oxazolidinone derivatives is essential:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| 5-(Fluoromethyl)-1,3-oxazolidin-2-one | Fluoromethyl | Moderate antibacterial activity |

| 5-(Cyclopropylmethyl)-1,3-oxazolidin-2-one | Cyclopropylmethyl | Enhanced potency against Gram-positive bacteria |

| 5-(Cyclohexylmethyl)-1,3-oxazolidin-2-one | Cyclohexylmethyl | Lower lipophilicity |

The introduction of different substituents can significantly influence the compound's pharmacological profile and effectiveness against specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.